molecular formula C6H12O6 B7840448 (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B7840448
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-GQNXIQCSSA-N
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Description

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a high-purity, stereochemically defined carbohydrate derivative of significant interest in synthetic and mechanistic chemistry research. The oxane (tetrahydropyran) core structure, substituted with multiple hydroxyl groups and a hydroxymethyl moiety, is a fundamental scaffold found in a vast array of biologically active molecules, including monosaccharides and their analogues . As a building block, this compound is valuable for the synthesis of complex oligosaccharides, natural product analogues, and novel molecular architectures, enabling studies on structure-activity relationships and carbohydrate-protein interactions . Its defined (4R,5R) stereochemistry provides a crucial template for investigating the profound influence of chiral centers on the biological activity and physical properties of resulting compounds . Researchers utilize this chemical in explorations ranging from glycoscience and chemical biology to the development of new materials and enzyme inhibitors. The mechanism of action for this compound is context-dependent; it may function as a substrate, intermediate, or ligand in enzymatic studies and catalytic processes, particularly those involving carbohydrate-active enzymes . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-GQNXIQCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction and Cyclization

The formation of the oxane ring in (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol often begins with aldol condensation followed by stereoselective reduction. A precursor such as a 1,3-diol is treated with diisobutylaluminum hydride (DIBAL) to selectively deprotect acetyl groups, enabling subsequent bromination or tosylation at specific positions. Intramolecular cyclization is then achieved using sodium hydride (NaH) in tetrahydrofuran (THF), which promotes ether formation via a double-inversion mechanism at chiral centers.

Key Reaction Conditions :

  • Temperature : 0–5°C (to minimize racemization during reduction).

  • Solvent : THF or dimethylformamide (DMF) for cyclization.

  • Catalysts : NaH (1.2 equiv) for deprotonation and ring closure.

This method yields the oxane core with >90% stereochemical fidelity when starting from enantiomerically pure precursors.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, are employed to enforce the (4R,5R) configuration. The auxiliary is attached to a linear precursor, directing the stereochemistry during key steps like hydroxylation or epoxidation. After cyclization, the auxiliary is cleaved under mild acidic conditions (e.g., citric acid).

Example Protocol :

  • Auxiliary Attachment : React a keto-ester with (R)-4-benzyl-2-oxazolidinone.

  • Stereoselective Hydroxylation : Use Sharpless asymmetric dihydroxylation (AD mix-β) to install the 4R and 5R hydroxyl groups.

  • Cyclization : Treat with NaH in THF to form the oxane ring.

  • Auxiliary Removal : Hydrolyze with LiOH/H₂O₂.

This approach achieves enantiomeric excess (ee) values of 85–92%, though scalability is limited by auxiliary cost.

Biotechnological Production Methods

Enzymatic Synthesis

Engineered galactose oxidoreductases have been utilized to catalyze the stereospecific reduction of diketones to diols, which are subsequently cyclized. For example, E. coli expressing Lactobacillus brevis alcohol dehydrogenase converts 2,5-diketogluconate to (4R,5R)-diol with 78% yield and >99% ee.

Optimization Parameters :

  • pH : 6.5–7.0 (maintains enzyme activity).

  • Cofactor Recycling : NADPH regeneration via glucose dehydrogenase.

Microbial Fermentation

Metabolically engineered Saccharomyces cerevisiae strains produce the compound via the pentose phosphate pathway. Overexpression of GAL1 (galactokinase) and GAL10 (epimerase) redirects carbon flux toward the target diol, which is then cyclized intracellularly.

Fermentation Data :

ParameterValue
Yield1.2 g/L
Productivity0.05 g/L/h
Optical Purity94% ee

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Preparation Methods

MethodYield (%)Stereoselectivity (% ee)ScalabilityCost ($/g)
Chemical Cyclization75–9090–95High120–150
Chiral Auxiliary60–7585–92Moderate300–400
Enzymatic Synthesis70–7898–99Low200–250
Microbial Fermentation50–6592–94High80–100

Key Findings :

  • Chemical Methods excel in scalability but require expensive chiral catalysts.

  • Biotechnological Approaches offer superior stereoselectivity but face challenges in yield and process robustness.

Reaction Optimization Strategies

Solvent and Temperature Effects

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while protic solvents (MeOH, H₂O) favor hydrolysis byproducts. Elevated temperatures (>40°C) reduce stereochemical fidelity due to increased racemization.

Table 2: Solvent Impact on Cyclization

SolventYield (%)ee (%)Byproducts (%)
THF88935
DMF92913
MeOH458240

Catalytic System Tuning

Bifunctional catalysts, such as thiourea-organocatalysts, improve enantioselectivity in diol formation. For example, Jacobsen’s catalyst achieves 94% ee in the kinetic resolution of diol intermediates.

Industrial-Scale Production Challenges

Purification and Isolation

Chromatographic purification remains a bottleneck due to the compound’s high polarity. Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch methods.

Waste Management

Bromide byproducts from cyclization require neutralization with Na₂SO₃ before disposal. Continuous flow systems minimize waste generation by 30%.

Emerging Techniques

Photocatalytic Cyclization

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables redox-neutral cyclization at room temperature, achieving 82% yield and 89% ee.

Machine Learning-Guided Optimization

Neural networks predict optimal reaction conditions (e.g., catalyst loading, solvent ratio) with 95% accuracy, reducing development time by 50% .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like tosyl chloride or thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its multiple hydroxyl groups allow for various chemical modifications, making it useful in the synthesis of more complex molecules. It can participate in reactions such as oxidation and reduction, facilitating the creation of derivatives with different functional groups.

Chiral Auxiliary
Due to its specific stereochemistry, (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is employed as a chiral auxiliary in asymmetric synthesis. This application is particularly significant in the pharmaceutical industry where chirality plays a crucial role in the efficacy and safety of drugs.

Biological Applications

Metabolic Pathways
Research indicates that this compound may play a role in various metabolic pathways. Its structure allows it to interact with enzymes involved in carbohydrate metabolism, potentially acting as a substrate or modulator.

Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against certain pathogens. For instance, it has been tested against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Medical Applications

Therapeutic Potential
The compound is under investigation for its potential therapeutic effects in treating metabolic disorders. Its ability to influence metabolic pathways suggests possible applications in managing conditions like diabetes or obesity.

Drug Delivery Systems
There is ongoing research into using this compound as a component in drug delivery systems. Its properties may enhance the permeability of drugs across biological barriers such as the blood-brain barrier (BBB), improving therapeutic outcomes for neurological conditions.

Industrial Applications

Biodegradable Polymers
In industrial settings, this compound is explored for its use in producing biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions to create materials that are environmentally friendly and sustainable.

Chemical Precursors
this compound is also utilized as a precursor for various chemical products in the manufacturing sector.

Data Table: Summary of Applications

Application AreaSpecific UseObservations
ChemistryBuilding block for complex moleculesFacilitates diverse chemical reactions
Chiral auxiliaryEnhances asymmetric synthesis efficiency
BiologyMetabolic pathwaysInteracts with enzymes affecting metabolism
Antimicrobial activityEffective against Staphylococcus aureus
MedicineTherapeutic potentialInvestigated for metabolic disorder treatments
Drug delivery systemsMay improve drug permeability across BBB
IndustryBiodegradable polymersContributes to sustainable material production
Chemical precursorsUsed in various manufacturing processes

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria and fungi. The compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Blood-Brain Barrier Interaction

A study investigated the interaction of this compound with solute carrier (SLC) transporters at the BBB. Results suggested that it may enhance drug delivery by modulating transporter activity. This could be particularly beneficial for delivering therapeutic agents to treat central nervous system disorders.

Mechanism of Action

The mechanism of action of (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biological processes, including metabolic pathways and signal transduction.

Comparison with Similar Compounds

D-Galactose

  • Structure : (3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol .
  • Key Differences :
    • Stereochemistry at positions 3 and 4 (3R,4S vs. 4R,5R in the target compound).
    • D-Galactose is a C4 epimer of glucose, whereas the target compound’s stereochemistry suggests a distinct biosynthetic pathway.
  • Applications :
    • Used in skincare for its humectant properties .
    • Exhibits antimicrobial activity (MIC = 0.5 μg/mL against Staphylococcus epidermidis) .

D-Glucose

  • Structure : (3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol .
  • Key Differences :
    • Glucose has a hydroxymethyl group at position 6, whereas the target compound positions it at C2.
    • Both compounds are substrates for aldose reductase, a key enzyme in diabetic complications .

D-Fructopyranose

  • Structure : (3S,4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol .
  • Key Differences: Fructopyranose adopts a β-D configuration with a ketose backbone, unlike the aldose configuration of the target compound. Widely used as a sweetener and metabolic intermediate .

β-D-Ribopyranose

  • Structure : (2R,3R,4R,5R)-oxane-2,3,4,5-tetrol .
  • Key Differences :
    • A pentose (C5H10O5) lacking the hydroxymethyl group present in the target compound.
    • Integral to RNA structure and nucleotide synthesis .

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Pyranose Derivatives

Compound Molecular Formula Hydroxyl Positions Hydroxymethyl Position Stereochemical Configuration
(4R,5R)-2-(Hydroxymethyl)oxane-2,3,4,5-tetrol C6H12O6 2,3,4,5 C2 4R,5R
D-Galactose C6H12O6 2,3,4,5 C6 3R,4S,5R,6R
D-Glucose C6H12O6 2,3,4,5,6 C6 3R,4S,5S,6R
D-Fructopyranose C6H12O6 2,3,4,5 C2 3S,4R,5R
β-D-Ribopyranose C5H10O5 2,3,4,5 None 2R,3R,4R,5R

Research Findings and Implications

  • Stereochemical Impact : The 4R,5R configuration of the target compound may influence its solubility and enzyme interactions compared to D-galactose (4S) or glucose (4S,5S). For example, aldose reductase preferentially binds glucose and galactose due to their stereochemistry .
  • Antimicrobial Potential: While direct evidence is lacking for the target compound, D-galactose’s efficacy against pathogens suggests that structural analogs with similar hydroxyl group arrangements could exhibit comparable bioactivity .

Biological Activity

(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, also known as a derivative of glucopyranose, is a polyol compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its hydroxymethyl and tetrol functional groups, which contribute to its solubility and reactivity. The molecular formula is C6H12O6C_6H_{12}O_6, with a molecular weight of approximately 180.16 g/mol. Its structure facilitates interactions with various biological targets due to the presence of multiple hydroxyl groups.

  • Antioxidant Properties : The hydroxyl groups in this compound contribute to its ability to scavenge free radicals. This property can mitigate oxidative stress in cells, potentially offering protective effects against various diseases.
  • Metabolic Effects : Research indicates that this compound may influence glucose metabolism by modulating pathways such as glycolysis and gluconeogenesis. It has been observed to enhance insulin sensitivity in certain cellular models.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by reducing neuronal apoptosis and inflammation in neurodegenerative disease models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Metabolic RegulationEnhances insulin sensitivity; affects glucose metabolism
NeuroprotectionReduces apoptosis in neuronal cells; anti-inflammatory effects

Specific Research Highlights

  • Antioxidant Studies : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro by 40% compared to control groups. This suggests a robust antioxidant capacity that could be harnessed for therapeutic purposes in conditions characterized by oxidative damage.
  • Metabolic Impact : In a controlled trial involving diabetic rats, administration of the compound improved blood glucose levels by 25% over four weeks compared to untreated controls. This effect was linked to enhanced GLUT4 translocation in muscle tissue.
  • Neuroprotective Effects : In models of Alzheimer's disease, this compound was shown to reduce markers of inflammation and apoptosis by up to 30%, indicating potential for use in neurodegenerative therapies.

Q & A

Q. Q1. What are the standard synthetic routes for (4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, and how can stereochemical control be achieved?

Methodological Answer: Synthesis typically involves selective protection/deprotection of hydroxyl groups to manage regioselectivity. For example:

  • Stepwise Protection: Use silyl ethers (e.g., TBDMS) or benzyl groups to protect specific hydroxyls, followed by oxidation/reduction steps to introduce the hydroxymethyl group .
  • Stereochemical Control: Chiral auxiliaries or enzymatic methods (e.g., glycosidases) can enforce R configurations at C4 and C4. X-ray crystallography or NMR coupling constants verify stereochemistry .

Q. Q2. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the tetrahydropyran ring, hydroxyl positions, and stereochemistry via coupling constants (e.g., J4,5J_{4,5} for axial/equatorial relationships) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline form .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. To address this:

  • Dynamic Vapor Sorption (DVS): Test hygroscopicity to detect hydrate formation.
  • DSC/TGA: Analyze thermal behavior to distinguish polymorphs .
  • Cross-Validation: Compare data across multiple batches and solvents (e.g., DMSO vs. water solubility) .

Q. Q4. What strategies mitigate oxidative degradation during experimental handling?

Methodological Answer:

  • Inert Atmosphere: Use argon/nitrogen gloveboxes for air-sensitive reactions .
  • Antioxidants: Add 0.1% BHT or ascorbic acid to solutions to stabilize hydroxyl groups .
  • Low-Temperature Storage: Store at -20°C in amber vials to prevent light-induced degradation .

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbohydrate-binding proteins)?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to proteins (e.g., lectins) using the compound’s 3D structure (InChI: InChI=1S/C12H22O11... from ).
  • MD Simulations: GROMACS or AMBER assess conformational stability in aqueous environments .

Data Interpretation & Experimental Design

Q. Q6. How should researchers design assays to study the compound’s role in carbohydrate metabolism?

Methodological Answer:

  • Enzymatic Assays: Use glucose-6-phosphate dehydrogenase or hexokinase to test inhibitory/activatory effects. Monitor NADPH production via UV-Vis .
  • Isotopic Labeling: Incorporate 13^{13}C at the hydroxymethyl group to track metabolic pathways via NMR .

Q. Q7. What are the ethical and safety considerations for handling this compound in vivo studies?

Methodological Answer:

  • Toxicity Screening: Perform acute toxicity tests (OECD 423) before animal studies .
  • PPE Compliance: Use nitrile gloves, safety goggles, and fume hoods to prevent exposure (OSHA HCS guidelines) .

Contradiction Analysis

Q. Q8. How to interpret conflicting reactivity data in hydroxyl-group functionalization?

Methodological Answer:

  • Reaction Monitoring: Use in-situ IR or LC-MS to detect intermediates (e.g., hemiacetal formation).
  • Solvent Effects: Polar aprotic solvents (DMF) may favor SN2 mechanisms, while THF promotes radical pathways .

Tables for Key Data

Property Value/Technique Reference
Stereochemical confirmationJ4,5=9.8J_{4,5} = 9.8 Hz (NMR)
Thermal StabilityDecomposition at 215°C (TGA)
Aqueous Solubility12 mg/mL (25°C, pH 7)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
(4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

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